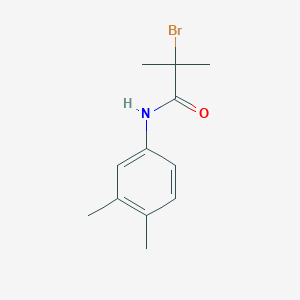

2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-5-6-10(7-9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHQUVZOOCNIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230260 | |

| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-50-1 | |

| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom and a dimethylphenyl group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₁H₁₄BrNO

- Molecular Weight : 270.17 g/mol

- Structural Features : The compound features a bromine atom attached to a propanamide backbone, which is further substituted with a 3,4-dimethylphenyl group.

Pain Relief Potential

2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide has been identified as an intermediate in the synthesis of opioid analgesics, indicating its relevance in pain management research. Bromoamides like this compound are known to undergo free radical reactions that may influence their interaction with biological systems. Studies suggest that these interactions can modulate biochemical pathways relevant to pain relief mechanisms.

The mechanism of action for 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide is not fully elucidated due to limited direct research. However, it is hypothesized that the compound may interact with specific enzymes and receptors within biological systems. The presence of the bromine atom enhances reactivity and binding affinity, which could lead to modulation of various biological pathways.

Research Findings

| Study Focus | Findings |

|---|---|

| Pain Relief | Identified as an intermediate in opioid synthesis; potential for influencing pain relief mechanisms. |

| Anticancer Activity | Similar compounds show activity against multiple cancer cell lines; further research needed on this specific compound. |

| Mechanism Insights | Potential interactions with enzymes and receptors; requires detailed studies for full understanding. |

Case Studies

- Anticancer Studies : In related studies, compounds similar in structure to 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide were shown to inhibit growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies highlight the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies : Molecular docking analyses have indicated that bromo derivatives may effectively bind to targets involved in cancer progression and microbial resistance, suggesting that 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide could exhibit similar properties.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence on Reactivity: The bromine atom at the α-carbon acts as a leaving group, making these compounds reactive in nucleophilic substitution reactions. However, steric hindrance from the 3,4-dimethylphenyl group in the target compound may reduce reactivity compared to analogs with smaller substituents (e.g., 4-chlorophenyl) .

Conformational Analysis :

Research Tools and Validation

Structural characterization of these compounds relies on crystallographic software such as SHELXL (for refinement) and OLEX2 (for structure solution and analysis) . Conformational studies often employ tools like ORTEP-3 for molecular visualization and PLATON for structure validation .

Preparation Methods

Reaction Scheme:

$$

\text{3,4-dimethylaniline} + \text{2-bromo-2-methylpropanoyl bromide} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0 °C to RT}} \text{2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide}

$$

- 3,4-dimethylaniline acts as the nucleophile.

- 2-bromo-2-methylpropanoyl bromide is the acylating agent.

- Triethylamine (Et3N) is used as a base to neutralize the HBr formed.

- Dichloromethane (DCM) is the typical solvent.

- The reaction is usually conducted at low temperature initially (0 °C) and then warmed to room temperature to complete.

Detailed Preparation Methods

Synthesis Procedure

Based on protocols adapted from related brominated amide syntheses and specific examples of similar compounds (e.g., 2-bromo-N-(4-(trifluoromethyl)phenyl)-2-methylpropanamide), the following detailed procedure is recommended:

- In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1 equiv) in dry dichloromethane.

- Cool the solution to 0 °C using an ice bath.

- Add triethylamine (2 equiv) to the solution to act as a base.

- Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 equiv) dropwise to the stirred solution over 10-20 minutes.

- Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours) under an inert atmosphere (nitrogen or argon).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, quench the reaction by adding water, then extract the organic layer.

- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Yield and Purity

- Typical yields range from 80% to 90%, depending on reaction scale and purification efficiency.

- The product is usually obtained as a white to pale yellow solid.

- Purity is confirmed by NMR (¹H and ¹³C), HRMS, and melting point analysis.

Representative Data Table

| Parameter | Details |

|---|---|

| Starting Material 1 | 3,4-dimethylaniline (1 mmol, 0.133 g) |

| Starting Material 2 | 2-bromo-2-methylpropanoyl bromide (1.1 mmol, ~0.15 mL) |

| Base | Triethylamine (2 mmol, 0.28 mL) |

| Solvent | Dry dichloromethane (10 mL) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12–18 hours |

| Work-up | Water quench, extraction, drying |

| Purification | Silica gel column chromatography |

| Yield | 80–90% |

| Product Appearance | White to pale yellow solid |

| Molecular Weight | 270.17 g/mol |

Supporting Research Findings

- The use of 2-bromo-2-methylpropanoyl bromide as an acylating agent is well-established for synthesizing brominated amides with bulky tert-butyl-like groups adjacent to the amide carbonyl, which helps in controlling reactivity and steric effects.

- Triethylamine is effective in scavenging the HBr byproduct, ensuring high yields and minimizing side reactions.

- Purification by silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating pure amides in this class.

- Analytical data such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy confirm the structure and purity of the product.

Alternative Methods and Notes

- Alternative solvents such as tetrahydrofuran (THF) or 1,4-dioxane may be used but dichloromethane remains preferred due to solubility and ease of removal.

- The reaction can be performed under inert atmosphere to avoid moisture and oxidation, which can affect yields.

- Reaction monitoring by TLC or HPLC is recommended to ensure completion and prevent overreaction or decomposition.

- Similar brominated amides with different aromatic substitutions have been synthesized using analogous methods, confirming the robustness of this approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of propanamide derivatives using brominating agents (e.g., bromopropionyl bromide) under anhydrous conditions. Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates. Reaction temperatures between 0–25°C minimize side reactions like hydrolysis . For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are effective . Yield variations (50–85%) are observed depending on substituent steric effects and bromine reactivity.

Q. How can the structural integrity of 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of bromine (δ ~4.3 ppm for CHBr) and aromatic protons (δ 6.8–7.2 ppm for 3,4-dimethylphenyl) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for verifying stereochemistry and bromine positioning .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (m/z ~310 for [M+H]) and bromine isotopic patterns .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer : Stability assays show degradation above 40°C (TGA/DSC data) and hydrolysis in alkaline conditions (pH > 9). For storage, inert atmospheres (N) and temperatures < -20°C are recommended. Kinetic studies using HPLC monitor degradation products (e.g., de-brominated analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom’s electrophilicity facilitates SN reactions with nucleophiles (e.g., amines, thiols). Computational modeling (DFT calculations) predicts transition states and activation energies, while experimental kinetic studies (UV-Vis, Br NMR) track reaction progress. Steric hindrance from the 3,4-dimethylphenyl group slows reactivity compared to less-substituted analogs .

Q. How does the compound interact with biological targets, and what structural modifications enhance selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals potential binding to enzyme active sites (e.g., proteases) via hydrogen bonding with the amide group. SAR studies show that replacing bromine with iodine increases lipophilicity (logP ↑0.5) but reduces metabolic stability. Fluorescent tagging (e.g., BODIPY derivatives) enables cellular uptake tracking via confocal microscopy .

Q. What crystallographic data reveal about the compound’s supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement shows intermolecular C–H···O and π-π stacking interactions between aromatic rings (distance ~3.5 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., H···Br interactions: 12% of surface area) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Use powder XRD to identify crystalline phases and compare with COSMO-RS simulations. Solubility parameters (Hansen solubility spheres) are determined via turbidimetry in solvent blends (e.g., ethanol/water) .

Safety and Handling

Q. What protocols mitigate risks associated with bromine-containing intermediates during synthesis?

- Methodological Answer : Bromopropionyl bromide (precursor) is moisture-sensitive and corrosive. Use Schlenk lines for air-free transfers and PPE (nitrile gloves, face shields). Quench excess brominating agents with NaSO to prevent exothermic reactions .

Interdisciplinary Applications

Q. How can this compound serve as a precursor in materials science?

- Methodological Answer : The bromine moiety enables crosslinking in polymer networks (e.g., epoxy resins). TGA analysis confirms thermal stability up to 180°C, suitable for high-temperature applications. FT-IR monitors curing kinetics via C–Br bond disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.